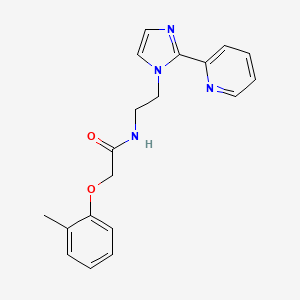
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C19H20N4O2 and its molecular weight is 336.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and pharmacological effects, supported by relevant research findings and data tables.
1. Chemical Structure and Synthesis
The compound features a unique structure incorporating a pyridine ring, an imidazole moiety, and an o-tolyloxy acetamide group. The synthesis typically involves multi-step organic reactions:
- Formation of the Imidazole Ring: Achieved through the condensation of glyoxal with ammonia.
- Attachment of the Pyridine Ring: Often accomplished via coupling reactions such as Suzuki or Heck reactions.
- Incorporation of the o-Tolyloxy Group: This is integrated through nucleophilic substitution or direct coupling methods.
- Final Acetamide Formation: Conducted using acetic anhydride or acyl chlorides .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in various metabolic pathways.
- Receptor Modulation: It could act as an antagonist or agonist at specific receptors, influencing signal transduction pathways.
- Antimicrobial Activity: Preliminary studies suggest potential antibacterial and antifungal properties, likely due to structural similarities with known antimicrobial agents .
3.1 Anticancer Properties
Research indicates that imidazopyridine derivatives exhibit significant anticancer activity. Studies have shown that similar compounds can inhibit tumor growth through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis. For instance, compounds within this class have demonstrated effectiveness against several cancer cell lines, including breast and lung cancer .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 10 | Apoptosis induction |
| Compound B | A549 (Lung) | 15 | Angiogenesis inhibition |
3.2 Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 4 µg/mL |
Case Study 1: Anticancer Efficacy
A recent study assessed the anticancer effects of this compound on MCF-7 cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis and cell cycle arrest being confirmed through flow cytometry analysis.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of the compound against a panel of bacteria and fungi. The results demonstrated that at low concentrations (4–16 µg/mL), the compound effectively inhibited the growth of both Staphylococcus aureus and Candida albicans, suggesting its potential utility in treating infections caused by these pathogens.
5. Conclusion
This compound exhibits a diverse range of biological activities, particularly in anticancer and antimicrobial domains. Its complex structure allows for multiple mechanisms of action, making it a valuable candidate for further pharmacological studies. Continued research into its efficacy and safety profile will be essential to fully understand its therapeutic potential.
特性
IUPAC Name |
2-(2-methylphenoxy)-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-15-6-2-3-8-17(15)25-14-18(24)21-10-12-23-13-11-22-19(23)16-7-4-5-9-20-16/h2-9,11,13H,10,12,14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCLNMNOCRELTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCN2C=CN=C2C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













